molecular formula C15H21NO2 B5895822 N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide

Cat. No.: B5895822
M. Wt: 247.33 g/mol
InChI Key: VWVLRSPADYNGEV-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide is an organic compound characterized by its unique structure, which includes an ethyl group, a phenoxyethyl group, and a butenamide moiety

Properties

IUPAC Name

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-7-15(17)16(5-2)10-11-18-14-9-6-8-13(3)12-14/h4,6,8-9,12H,1,5,7,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVLRSPADYNGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1=CC=CC(=C1)C)C(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylphenol and ethylamine.

    Formation of Intermediate: 3-methylphenol is reacted with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then treated with ethylamine to produce N-ethyl-2-(3-methylphenoxy)ethanamine.

    Final Step: The final step involves the reaction of N-ethyl-2-(3-methylphenoxy)ethanamine with but-3-enoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the butenamide moiety.

    Reduction: Reduced forms of the butenamide moiety.

    Substitution: Substituted derivatives where the phenoxy group is replaced by the nucleophile.

Scientific Research Applications

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(3-methylphenoxy)ethanamine
  • N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide

Uniqueness

N-ethyl-N-[2-(3-methylphenoxy)ethyl]but-3-enamide is unique due to its combination of an ethyl group, a phenoxyethyl group, and a butenamide moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

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